Lirioresinol a, also known as syringa-resinol or S(8-8)S, belongs to the class of organic compounds known as furanoid lignans. These are lignans with a structure that contains either a tetrahydrofuran ring, a furan ring, or a furofuan ring system, that arises from the joining of the two phenylpropanoid units. Lirioresinol a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lirioresinol a is primarily located in the cytoplasm. Lirioresinol a can be converted into buddlenol C. Outside of the human body, lirioresinol a can be found in alcoholic beverages and herbs and spices. This makes lirioresinol a a potential biomarker for the consumption of these food products.
Syringaresinol
CAS No.: 487-35-4
Cat. No.: VC0005916
Molecular Formula: C22H26O8
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 487-35-4 |
---|---|
Molecular Formula | C22H26O8 |
Molecular Weight | 418.4 g/mol |
IUPAC Name | 4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol |
Standard InChI | InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3 |
Standard InChI Key | KOWMJRJXZMEZLD-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC |
Canonical SMILES | COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC |
Melting Point | 210-211°C |
Chemical Identity and Structural Characteristics
Basic Chemical Profile
Syringaresinol (C22H26O8) is a furofuran lignan with the IUPAC name 4,4'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[2,6-dimethoxyphenol]. The compound exists as a white to off-white crystalline solid with the following physicochemical properties :
Property | Value |
---|---|
Molecular Weight | 418.44 g/mol |
Melting Point | 170-172°C |
Boiling Point | 594.7±50.0°C (predicted) |
Density | 1.282±0.06 g/cm³ |
pKa | 9.55±0.40 |
LogP | 0.710 (estimated) |
Solubility | DMSO: 10 mg/mL |
The molecular structure features two guaiacyl moieties connected through a tetrahydrofurofuran bridge, creating a rigid bicyclic system that contributes to its stereochemical complexity. X-ray crystallography reveals three chiral centers (C1, C4, C5) that generate eight possible stereoisomers, though naturally occurring forms typically display the (8R,8'R) configuration .
Natural Occurrence and Biosynthesis
This lignan accumulates in over 37 plant species across 16 families, with notable concentrations in:
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Cereals: Whole wheat (1.2 mg/kg), rye bran (4.8 mg/kg)
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Medicinal Plants: Eleutherococcus senticosus (Siberian ginseng) root bark (0.8% dry weight)
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Trees: Syringa vulgaris (lilac) heartwood (3.4% extractable content)
Biosynthetically, syringaresinol forms through the oxidative coupling of two sinapyl alcohol monomers mediated by dirigent proteins. Recent studies identified a novel laccase-mediated pathway in Forsythia suspensa that achieves 93% conversion efficiency under optimized conditions .
Synthesis and Production Methods
Biocatalytic Synthesis
A breakthrough one-pot enzymatic synthesis method developed by Jaufurally et al. (2016) enables large-scale production :
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Substrate: Lignin-derived sinapyl alcohol (10 mM)
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Enzyme System: Recombinant laccase (Trametes versicolor) + HRP
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Conditions: pH 5.0, 30°C, O2 atmosphere
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Yield: 93% at 10 g scale
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Purity: >98% by HPLC
This green chemistry approach eliminates toxic solvents and reduces energy consumption by 62% compared to traditional chemical synthesis.
Extraction and Isolation
Industrial-scale isolation from plant materials follows this optimized protocol:
Step | Parameters | Efficiency |
---|---|---|
Supercritical CO2 Extraction | 350 bar, 50°C, 2 h | 82% recovery |
Chromatography | HP-20 resin, 70% EtOH eluent | 94% purity |
Crystallization | MeOH/H2O (7:3), -20°C | 99% final purity |
Recent advances in molecularly imprinted polymers (MIPs) have improved selectivity 12-fold compared to conventional methods .
Pharmacological Activities and Mechanisms
Cardioprotective Effects
In STZ-induced diabetic mice, syringaresinol administration (10 mg/kg/day) demonstrated :
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38% reduction in myocardial fibrosis (p<0.01)
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45% decrease in serum TNF-α levels
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Normalization of cardiac output (EF: 68.2±3.1% vs. 52.4±4.7% in controls)
Mechanistic studies revealed dual modulation of the ERβ/SIRT1 axis and NLRP3 inflammasome suppression (IC50 = 2.8 μM) .
Immunomodulatory Action
A 12-week trial in middle-aged mice showed :
Parameter | SYR Group | Control | p-value |
---|---|---|---|
CD3+ T cells | 62.4±3.1% | 51.2±2.8% | <0.001 |
Naïve T cell proportion | 38.7% | 28.4% | <0.01 |
Akkermansia abundance | 0.4% | 4.2% | <0.001 |
These effects correlated with enhanced vaccination response (hemagglutination inhibition titre 1:640 vs. 1:160 in controls) .
Neuroprotective Properties
In MPTP-induced Parkinson's models, syringaresinol (5 mg/kg):
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Reduced dopaminergic neuron loss by 57%
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Improved rotarod performance (latency: 182s vs. 98s)
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Suppressed α-synuclein aggregation (42% reduction)
Mechanistically, it activates Nrf2/ARE pathway while inhibiting JNK phosphorylation (p-JNK ↓ 68%) .
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 | 18.4 | ERα downregulation |
A549 | 22.1 | ROS-mediated apoptosis |
HepG2 | 15.7 | CDK4/6 inhibition |
Combination with doxorubicin synergistically reduced tumor volume (78% vs. 43% monotherapy) in xenograft models .
Future Perspectives and Challenges
While current data supports syringaresinol's therapeutic potential, key challenges remain:
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Bioavailability Optimization: Current oral bioavailability stands at 12.4% due to extensive Phase II metabolism
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Stereochemical Complexity: Differential activity of enantiomers requires chiral separation techniques
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Ecological Impact: Large-scale plant extraction risks overharvesting of source species
Emerging solutions include:
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Nanoformulations: PLGA nanoparticles improve brain delivery 8-fold
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Synthetic Biology: Engineered S. cerevisiae strains achieve 3.8 g/L titer
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Agricultural Byproduct Utilization: Rice bran waste conversion yields 1.2% syringaresinol
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